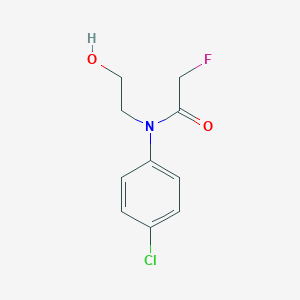
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has been extensively studied in scientific research. It is a derivative of acetanilide, which is commonly used as a pain reliever and fever reducer. The compound has several applications in scientific research, including the study of biochemical and physiological effects, as well as the development of new drugs.
Mécanisme D'action
The mechanism of action of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and the inhibition of their production can lead to a reduction in these symptoms.
Effets Biochimiques Et Physiologiques
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the activity of cyclooxygenase, which is involved in the production of prostaglandins. This can lead to a reduction in inflammation and pain. The compound has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, which can affect the pharmacokinetics of other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is that it has a well-defined chemical structure, which makes it easy to synthesize and study. The compound also has a relatively low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Orientations Futures
There are several future directions for research involving acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-. One area of research is the development of new drugs based on the compound's inhibitory effect on cyclooxygenase. Another area of research is the study of the compound's effects on other enzymes involved in the metabolism of drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has several applications in scientific research. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs. While the compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- involves several steps. The first step is the reaction of 4-chloro-2-fluoroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-chloro-2-fluoroaniline. This compound is then reacted with acetic anhydride to form acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-.
Applications De Recherche Scientifique
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research. One of the primary uses of the compound is in the study of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs.
Propriétés
Numéro CAS |
10016-08-7 |
|---|---|
Nom du produit |
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- |
Formule moléculaire |
C10H11ClFNO2 |
Poids moléculaire |
231.65 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2 |
Clé InChI |
FVVZKGZPIKCOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
SMILES canonique |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Autres numéros CAS |
10016-08-7 |
Synonymes |
4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



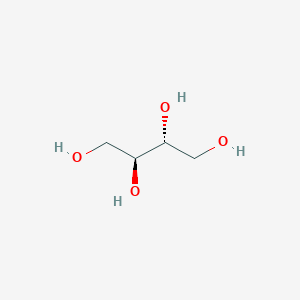
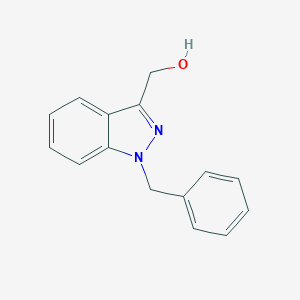
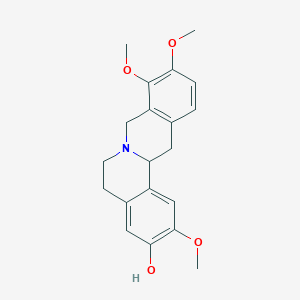
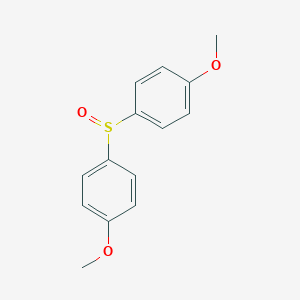
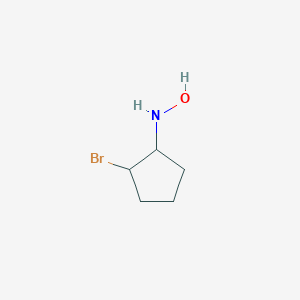
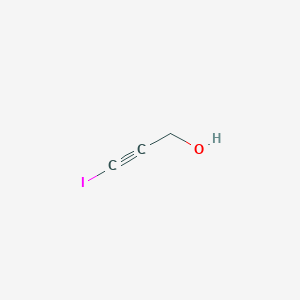
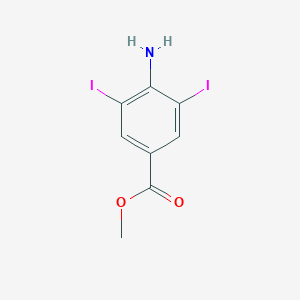
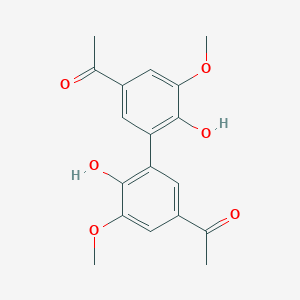
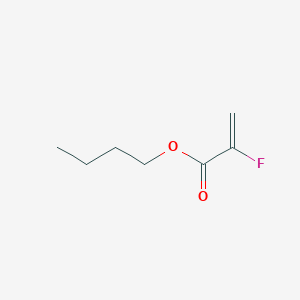
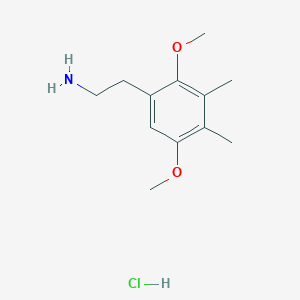
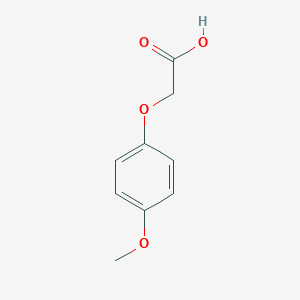
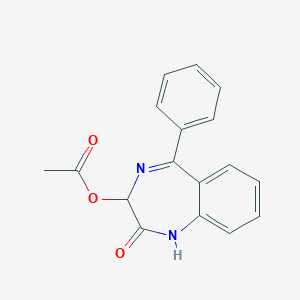
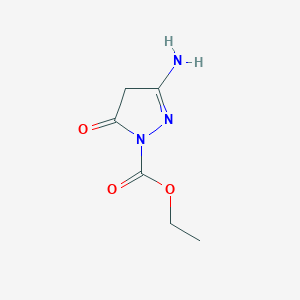
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)